![molecular formula C17H14N4O2 B301686 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)
6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal and pharmaceutical fields. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of specific enzymes and proteins involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the prevention of tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. These effects make it a promising candidate for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects.
Direcciones Futuras
For the study of 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include further optimization of its synthesis method, determination of its pharmacokinetics and pharmacodynamics, and evaluation of its potential side effects. It can also be studied for its potential use in combination therapies with other anti-cancer agents. Additionally, its potential use as an anti-inflammatory agent and for treating neurodegenerative diseases can also be explored.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant interest in scientific research due to its potential applications in medicinal and pharmaceutical fields. Its synthesis method has been optimized for high yield and purity, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects, to fully evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-(2-propynyloxy)benzaldehyde with 5-aminopyrazole-4-carbonitrile in the presence of a catalytic amount of piperidine. The resulting compound is then reacted with 3-methyl-1,4-dihydropyridine-2,6-dione to obtain the final product. This method has been optimized for high yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in medicinal and pharmaceutical fields. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H14N4O2 |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
6-amino-3-methyl-4-(4-prop-2-ynoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H14N4O2/c1-3-8-22-12-6-4-11(5-7-12)15-13(9-18)16(19)23-17-14(15)10(2)20-21-17/h1,4-7,15H,8,19H2,2H3,(H,20,21) |
Clave InChI |
QONWGSLPQWSKLN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC#C |
SMILES canónico |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



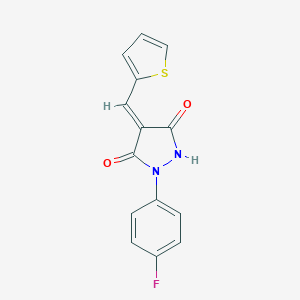
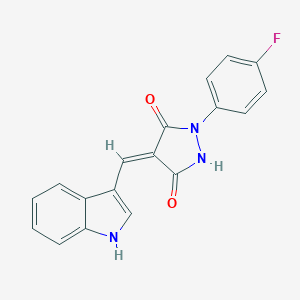
![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)
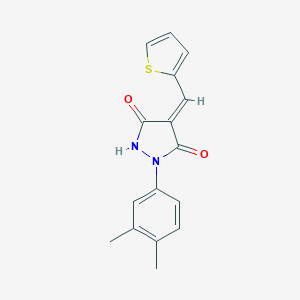
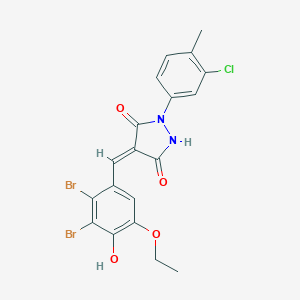
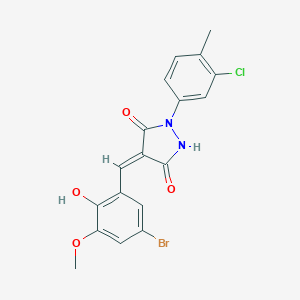

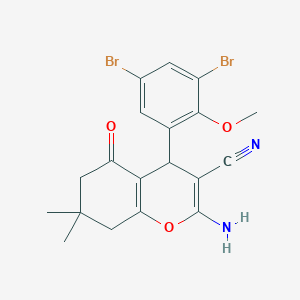
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301617.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)

![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)